molecular formula C21H38O5 B14008790 Dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate

Dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate

Cat. No.: B14008790
M. Wt: 370.5 g/mol
InChI Key: RRJGCRLVACVLKJ-UHFFFAOYSA-N
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Description

Dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate is an organic compound with the molecular formula C23H42O5. It is a derivative of pentadecanedioic acid and is characterized by the presence of two methyl groups and an oxo group at specific positions on the carbon chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate typically involves multiple steps. One common method starts with the reaction of isobutyronitrile with 1,4-dihalogenated butane to obtain 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate undergoes further substitution reactions, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid. Finally, esterification with methanol produces this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid.

    Reduction: Formation of 2,2,14,14-tetramethyl-8-hydroxypentadecanedioate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate involves its interaction with specific molecular targets and pathways. It is believed to modulate lipid metabolism by influencing enzymes involved in fatty acid synthesis and degradation. This compound may also affect signaling pathways related to glucose metabolism and protein regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate is unique due to its specific ester groups, which can influence its reactivity and solubility compared to its diethyl and free acid counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C21H38O5

Molecular Weight

370.5 g/mol

IUPAC Name

dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate

InChI

InChI=1S/C21H38O5/c1-20(2,18(23)25-5)15-11-7-9-13-17(22)14-10-8-12-16-21(3,4)19(24)26-6/h7-16H2,1-6H3

InChI Key

RRJGCRLVACVLKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)OC)C(=O)OC

Origin of Product

United States

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